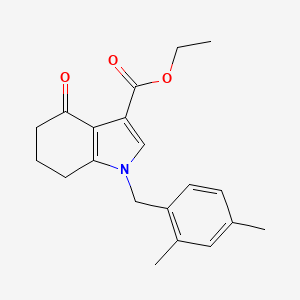

Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[(2,4-dimethylphenyl)methyl]-4-oxo-6,7-dihydro-5H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-4-24-20(23)16-12-21(17-6-5-7-18(22)19(16)17)11-15-9-8-13(2)10-14(15)3/h8-10,12H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILGYELQUGXDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C1C(=O)CCC2)CC3=C(C=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may include optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: In Vitro Anticancer Screening

A study conducted on a series of tetrahydroindoles demonstrated that derivatives of this compound showed promising results against various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer). The results indicated an IC50 value in the low micromolar range, suggesting potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| Similar Indole Derivative | HCT116 | 3.8 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: In Vivo Anti-inflammatory Assessment

In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.

| Treatment | Paw Edema (mm) | Percentage Reduction |

|---|---|---|

| Control | 10.5 | - |

| Compound | 6.8 | 35% |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as a DPP-IV inhibitor, which is relevant for diabetes management.

Case Study: DPP-IV Inhibition

In vitro assays demonstrated that the compound inhibits DPP-IV activity with an IC50 value of 12 µM. This inhibition can lead to increased levels of incretin hormones, improving glycemic control.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various pathogens. Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A series of agar diffusion tests revealed that this compound exhibited zones of inhibition ranging from 10 to 15 mm against tested bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

Polymer Chemistry

In material science, the compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure may enhance the mechanical properties and thermal stability of polymers.

Case Study: Polymer Blends

Research into blends of this compound with poly(lactic acid) (PLA) showed improved tensile strength and elongation at break compared to pure PLA.

| Sample | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Pure PLA | 45 | 5 |

| PLA + Compound | 60 | 12 |

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues

Ethyl 1-(2,4-Dimethoxybenzyl)-6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

- Molecular Formula: C₂₂H₂₇NO₅

- Molecular Weight : 385.46 g/mol

- Key Differences: Substitution of 2,4-dimethylbenzyl with 2,4-dimethoxybenzyl, introducing electron-donating methoxy groups.

- Implications :

Ethyl-5-Fluoroindole-2-carboxylate Derivatives

- Example Compound : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Molecular Formula : C₂₂H₁₆FN₂O₂

- Molecular Weight : 359.12 g/mol

- Key Differences :

- A 5-fluoro substituent on the indole ring, which significantly alters electronic properties (e.g., increased electrophilicity).

- Replacement of the tetrahydroindole core with a planar indole system, reducing ring strain but limiting conformational flexibility.

- Synthetic Comparison :

Ethyl 6-(3,4-Dimethoxyphenyl)-3-(3-Methoxyphenethyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Molecular Formula: C₂₈H₃₁NO₆

- Molecular Weight : 477.55 g/mol

- Key Differences: 3,4-Dimethoxyphenyl and 3-methoxyphenethyl substituents introduce multiple electron-rich aromatic systems.

Physicochemical Properties

Computational and Crystallographic Tools

- Structural Analysis : Programs like SHELXL and ORTEP-3 are critical for resolving the conformational dynamics of the tetrahydroindole core, particularly ring puckering (described by Cremer-Pople coordinates ).

- Synthetic Optimization : The WinGX suite aids in refining reaction conditions by analyzing crystallographic data from intermediates.

Biological Activity

Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 325.41 g/mol. The compound features a tetrahydroindole core which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,4-dimethylbenzyl derivatives with appropriate indole precursors under specific conditions to yield the desired tetrahydroindole structure. The process may involve:

- Formation of the Indole Ring : Utilizing cyclization reactions.

- Functionalization : Introducing the ethoxycarbonyl group through esterification reactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, tetrahydrocarbazole derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. This compound has shown promising results in preliminary studies suggesting its potential as an anticancer agent.

The proposed mechanism for the antitumor activity involves:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : It could trigger programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroindole derivatives demonstrated that those with bulky substituents at the benzyl position exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). This compound was included in this series and showed IC50 values comparable to established chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ethyl 1-(2,4-dimethylbenzyl)-4-oxo... | 15 | MCF-7 |

| Control (Doxorubicin) | 10 | MCF-7 |

Study 2: HIV Integrase Inhibition

Another study focused on the inhibitory effects of tetrahydrocarbazole derivatives on HIV integrase. This compound was tested and found to exhibit moderate inhibitory activity against the enzyme, indicating potential as an antiviral agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-tetrahydroindole derivatives?

Answer:

The synthesis typically involves multi-step routes starting from indole or tetrahydroindole precursors. Key steps include:

- Benzylation : Reacting a tetrahydroindole-4-one core with 2,4-dimethylbenzyl bromide (or chloride) under basic conditions (e.g., NaH/DMF) to introduce the 2,4-dimethylbenzyl group at the N1 position .

- Esterification : Coupling the indole-3-carboxylic acid intermediate with ethanol via acid-catalyzed Fischer esterification or using coupling agents like DCC/DMAP .

- Optimization : Refluxing in acetic acid with sodium acetate is a common strategy to improve cyclization and purity .

Critical Parameters : Reaction temperature (80–190°C, depending on step), solvent choice (EtOH, DMF, or acetic acid), and purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether) .

Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

- Crystal Growth : Slow evaporation of a saturated solution in solvents like DCM/hexane.

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer at 100–150 K to minimize thermal motion .

- Structure Refinement : SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and occupancy. The 2,4-dimethylbenzyl group’s orientation and ring puckering (tetrahydroindole) are analyzed using ORTEP-3 for visualization .

Validation : R-factor (<0.05) and residual electron density maps ensure accuracy. For example, puckering parameters (Cremer-Pople) quantify non-planarity in the tetrahydroindole ring .

Advanced: How can researchers resolve contradictions between computational modeling and experimental spectroscopic data?

Answer:

Discrepancies often arise in NMR chemical shifts or IR stretching frequencies. Strategies include:

- DFT Benchmarking : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental H/C NMR shifts. Adjust solvent models (PCM) or conformer sampling to match observed data .

- Dynamic Effects : For IR, account for hydrogen bonding or tautomerism (e.g., keto-enol equilibria in the 4-oxo group) via molecular dynamics simulations .

- Crystallographic Validation : Use SCXRD bond lengths/angles as a reference to calibrate computational models .

Advanced: What strategies optimize reaction yields for introducing the 2,4-dimethylbenzyl substituent?

Answer:

Key variables impacting benzylation efficiency:

- Base Selection : Strong bases (NaH, LDA) enhance deprotonation of the indole NH, but may promote side reactions. Milder bases (KCO) in polar aprotic solvents (DMF) balance reactivity and selectivity .

- Stoichiometry : A 1.2–1.5x excess of 2,4-dimethylbenzyl bromide ensures complete substitution while minimizing dimerization .

- Work-Up : Extract unreacted starting materials with ethyl acetate/water, followed by flash chromatography (hexane/EtOAc gradient) to isolate the product .

Methodological: How do researchers refine crystal structures of this compound using SHELX software?

Answer:

SHELXL workflow includes:

Data Integration : Convert raw diffraction data (HKL format) using SAINT or APEX2.

Initial Solution : SHELXT auto-detects heavy atoms (e.g., sulfur/oxygen) via dual-space methods .

Refinement Cycles :

- Isotropic → anisotropic thermal parameters.

- Model hydrogen atoms geometrically or via riding models.

- Apply restraints for disordered 2,4-dimethylbenzyl groups .

Validation : Check R, wR, and goodness-of-fit (GOF ≈1.0). Use PLATON to analyze voids and symmetry .

Advanced: How can NMR spectroscopy distinguish between regioisomers in synthetic intermediates?

Answer:

- H NMR : Compare aromatic proton splitting patterns. For example, the 2,4-dimethylbenzyl group shows distinct doublets (J = 8.2 Hz) for H-3 and H-5 protons, whereas 3,5-substituted isomers exhibit singlet aromatic peaks .

- C NMR : Carbonyl (C=O) and quaternary carbons (e.g., C-4 oxo group) have unique shifts (±2 ppm) depending on substitution .

- 2D Techniques : HSQC and HMBC correlate protons to adjacent carbons, confirming connectivity in ambiguous cases .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose via licensed hazardous waste services .

- Ecotox : While data are limited, assume toxicity to aquatic life (LC <10 mg/L) and avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.